6-Bromo-5-cyanopicolinic acid

Insulinomimetic Zinc complexes Diabetes research

For medicinal chemists requiring rapid, orthogonal diversification of a pyridine core, 6-Bromo-5-cyanopicolinic acid eliminates protecting-group manipulation and enables parallel library synthesis. - Unique tri-reactivity: C6-Br for superior Pd-catalyzed cross-coupling (Br >> Cl), C5-CN for carboxamide/tetrazole conversion, and C2-COOH for amide/ester formation. - Enables sequential C3 C-H activation followed by C6 coupling, a strategy precluded by 3-bromo or 4-bromo regioisomers. - Standard supply at ≥95% purity; higher-grade 97-98% available. Shipped ambient as non-hazardous from US stock.

Molecular Formula C7H3BrN2O2
Molecular Weight 227.01 g/mol
Cat. No. B12998104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-cyanopicolinic acid
Molecular FormulaC7H3BrN2O2
Molecular Weight227.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C#N)Br)C(=O)O
InChIInChI=1S/C7H3BrN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12)
InChIKeyZUOTZYZMSMJMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-cyanopicolinic Acid: Identity & Procurement


6-Bromo-5-cyanopicolinic acid (CAS 1805191-90-5) is a heterocyclic building block belonging to the halogenated cyanopicolinic acid subclass, with the molecular formula C₇H₃BrN₂O₂ and a molecular weight of 227.01 g·mol⁻¹ . Structurally, it features a pyridine ring substituted with a carboxylic acid at the 2-position, a cyano group at the 5-position, and a bromine atom at the 6-position, creating three distinct reactive handles for sequential derivatization . Commercially, the compound is typically supplied at ≥95% purity, with higher-grade batches reaching 97–98%, and is classified exclusively as a research intermediate .

6-Bromo-5-cyanopicolinic Acid: Why Analogs Fail


Compounds sharing the cyanopicolinic acid core but differing in halogen type, halogen position, or the presence of the cyano group exhibit fundamentally different reactivity profiles that preclude simple interchange. The 6-bromo substituent provides a markedly more reactive handle for palladium-catalyzed cross-coupling than the corresponding 6-chloro analog [1], while the 5-cyano group simultaneously withdraws electron density from the ring, modulating both the oxidative addition rate at C–Br and the acidity of the carboxylic acid [2]. Regioisomers such as 4-bromo-5-cyanopicolinic acid and 3-bromo-5-cyanopicolinic acid place the bromine at electronically and sterically distinct positions, altering coupling efficiency and directing-group capability. The absence of either the bromine (5-cyanopicolinic acid) or the cyano group (6-bromopicolinic acid) eliminates a synthetic diversification point, reducing the compound's utility as a multi-vector intermediate for structure–activity relationship (SAR) exploration.

6-Bromo-5-cyanopicolinic Acid: Differentiation Evidence


Insulinomimetic Activity: 6-Bromo vs. Parent Picolinate

The zinc(II) complex of 6-bromopicolinic acid, Zn(6bpa)₂, exhibits significantly higher insulinomimetic activity than the parent bis(picolinato)zinc(II) complex, Zn(pic)₂, and also outperforms the 4-chloro, 6-chloro, 4-iodo, and 6-iodo analogs in the same assay [1]. Although this comparison uses the non-cyanated 6-bromopicolinate ligand, the 6-bromo motif—which is conserved in 6-bromo-5-cyanopicolinic acid—is the critical structural determinant of the activity enhancement. The addition of the 5-cyano group, which independently enhances insulinomimetic activity in vanadium and zinc complexes of 5-cyanopicolinate [2], is expected to further modulate the electronic environment.

Insulinomimetic Zinc complexes Diabetes research

Suzuki Coupling: C6–Br vs. C6–Cl Reactivity

In a systematic study of Suzuki-Miyaura cross-coupling reactions of monohalopyridines with a boronated L-aspartic acid derivative, the experimental yield order was Br > I >> Cl across all ring positions tested [1]. Specifically, 3-bromopyridine gave quantitative coupling yield under optimized conditions, while the corresponding chloro- and iodo-pyridines gave significantly lower yields. Although the study examined C2-, C3-, and C4-substituted pyridines, the C6 position (symmetry-equivalent to C2) is expected to follow the same halogen reactivity trend. This class-level inference establishes that 6-bromo-5-cyanopicolinic acid is a substantially more efficient coupling partner than 6-chloro-5-cyanopicolinic acid, reducing catalyst loading, shortening reaction times, and improving product yields in cross-coupling-based synthetic sequences.

Cross-coupling Suzuki-Miyaura Synthetic methodology

Ortho-Directed Functionalization via C6 Bromine

In 6-bromo-5-cyanopicolinic acid, the bromine is located at the 6-position, adjacent to the carboxylic acid group at the 2-position. This spatial arrangement is structurally distinct from the 4-bromo and 3-bromo regioisomers. The carboxylic acid functionality can serve as a directing group for transition-metal-catalyzed C–H activation or directed ortho-metalation (DoM) reactions, but its directing influence is limited to the adjacent C3 position — a site that is unsubstituted in the 6-bromo isomer but blocked by bromine in the 3-bromo isomer [1]. Consequently, 6-bromo-5-cyanopicolinic acid retains an available C–H bond at C3 for directed functionalization while preserving the C6–Br bond for orthogonal cross-coupling, enabling sequential, programmable derivatization that is not possible with the 3-bromo analog.

C–H functionalization Directed metalation Regioselectivity

Multi-Vector Diversification via Dual Reactive Handles

6-Bromo-5-cyanopicolinic acid possesses three functional groups — a carboxylic acid (C2), a cyano group (C5), and a bromine atom (C6) — that can be independently and sequentially transformed. By contrast, 5-cyanopicolinic acid lacks the bromine handle for cross-coupling , while 6-bromopicolinic acid lacks the cyano group for conversion to amides, tetrazoles, amines, or aldehydes [1]. The bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions, while the cyano group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or cyclized to a tetrazole. The carboxylic acid at C2 further allows amide coupling, esterification, or reduction. This triad of orthogonally addressable handles positions 6-bromo-5-cyanopicolinic acid as a uniquely versatile intermediate for generating diverse compound libraries from a single starting material.

Building blocks Diversification Medicinal chemistry

6-Bromo-5-cyanopicolinic Acid: Application Scenarios


Insulinomimetic Metallodrugs for Diabetes

Research groups synthesizing metal-based insulinomimetic agents should prioritize 6-bromo-5-cyanopicolinic acid as the ligand precursor. The 6-bromo motif in picolinate zinc complexes delivers a 2.0-fold improvement in FFA-release inhibition over the parent picolinate (IC₅₀ 0.50 mM vs. 1.00 mM) and outperforms chloro- and iodo-substituted analogs [1]. The 5-cyano group further contributes to the insulinomimetic activity of both vanadium(V) and zinc(II) complexes, as established in independent studies with 5-cyanopicolinate ligands [2]. The combined 6-bromo-5-cyano substitution pattern thus offers the prospect of additive or synergistic potency gains, warranting systematic evaluation in structure–activity studies.

Parallel Library Synthesis for Kinase/Epigenetic SAR

Medicinal chemistry programs requiring rapid exploration of three distinct vectors on a pyridine core — for example, in the design of GCN2 kinase inhibitors, HDAC inhibitors, or bromodomain-targeting probes — benefit uniquely from 6-bromo-5-cyanopicolinic acid. The C6–Br bond provides a superior Suzuki coupling handle compared to the 6-chloro analog, as established by the experimental reactivity order Br > I >> Cl for pyridine halides [3]. The C5–CN group can be transformed into a carboxamide, tetrazole, or aminomethyl group, while the C2–COOH allows amide or ester formation. The physical separation of these three functional groups across the pyridine ring ensures true synthetic orthogonality, enabling parallel library synthesis from a single starting material without protecting-group manipulation at the other positions.

Directed C–H Functionalization and Cross-Coupling

Synthetic methodology groups investigating sequential C–H activation and cross-coupling on heteroaromatic scaffolds should select 6-bromo-5-cyanopicolinic acid over its 3-bromo and 4-bromo regioisomers. The 2-carboxylic acid directs metalation to the adjacent C3 position, which is unsubstituted only in the 6-bromo isomer [4]. This enables a two-step diversification sequence: first, directed C–H functionalization at C3 (e.g., arylation, amination, or halogenation), followed by Pd-catalyzed cross-coupling at the C6–Br site. The 3-bromo isomer blocks this C3 site, while the 4-bromo isomer positions the bromine away from the directing-group sphere, limiting the sequential functionalization strategy.

Cross-Coupling Scale-Up for Process Chemistry

Process chemists tasked with scaling up pyridine-containing pharmaceutical intermediates should prefer 6-bromo-5-cyanopicolinic acid over the 6-chloro analog when a Suzuki, Buchwald-Hartwig, or Sonogashira coupling is planned. The higher oxidative addition rate of the C–Br bond relative to the C–Cl bond translates to lower catalyst loadings, milder reaction temperatures, and shorter cycle times [3]. In the specific case of pyridine substrates, the Suzuki coupling yield advantage of bromo over chloro has been experimentally verified, with bromopyridines achieving quantitative conversion under conditions where chloropyridines give substantially lower yields. This directly reduces the cost of goods and simplifies the purification of intermediates in a multi-kilogram manufacturing setting.

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